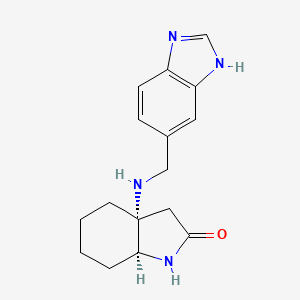![molecular formula C17H23NO2 B7352783 [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7352783.png)
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol involves its interaction with specific enzymes and receptors. This compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity and preventing them from catalyzing their respective reactions. Additionally, this compound has been shown to bind to specific receptors, modulating their activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific enzyme or receptor it interacts with. For example, this compound has been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways and cellular processes. Additionally, this compound has been shown to modulate the activity of certain G protein-coupled receptors, which are involved in various physiological processes such as neurotransmission and hormone signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. Additionally, this compound is relatively easy to synthesize and purify, making it a valuable tool for studying various biological processes. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol. One potential area of research is the development of more potent and specific analogs of this compound, which could have even greater utility in scientific research and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological processes. Finally, there is a need for more studies on the potential toxicity and safety of this compound, particularly in the context of drug development.
Métodos De Síntesis
The synthesis of [(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol involves a multi-step process that requires specific reagents and conditions. The first step involves the synthesis of the spirocyclic intermediate, which is then reacted with a chromene derivative to form the final product. This synthesis method has been optimized over the years to improve yield and purity, and it is now a well-established procedure in the field of organic chemistry.
Aplicaciones Científicas De Investigación
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol has been used in various scientific research applications, including drug discovery, enzymatic assays, and receptor binding studies. This compound has been shown to have potent inhibitory activity against certain enzymes and receptors, making it a valuable tool for studying their functions and interactions. Additionally, this compound has been used in drug discovery programs to identify potential therapeutic agents for various diseases.
Propiedades
IUPAC Name |
[(3R,4R)-4-(spiro[3.3]heptan-2-ylamino)-3,4-dihydro-2H-chromen-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-10-12-11-20-15-5-2-1-4-14(15)16(12)18-13-8-17(9-13)6-3-7-17/h1-2,4-5,12-13,16,18-19H,3,6-11H2/t12-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOSEZSPEZGNNS-MLGOLLRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)NC3C(COC4=CC=CC=C34)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CC(C2)N[C@@H]3[C@@H](COC4=CC=CC=C34)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5S)-1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidine-3,5-diol](/img/structure/B7352711.png)
![(2S)-3-[(4-bromo-6-methylpyridin-2-yl)-methylamino]propane-1,2-diol](/img/structure/B7352724.png)
![3-chloro-5-[[[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]amino]methyl]phenol](/img/structure/B7352727.png)
![(2R)-2-(3-oxo-1H-isoindol-2-yl)-N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]propanamide](/img/structure/B7352739.png)
![6-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-5-chloropyrimidin-4-amine](/img/structure/B7352746.png)
![methyl (E)-3-[4-[(3aS,7aR)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-3-nitrophenyl]prop-2-enoate](/img/structure/B7352748.png)
![(2S,3R)-2-(1-methylpyrazol-4-yl)-N-[[2-(trifluoromethyl)-1,3-thiazol-4-yl]methyl]oxolan-3-amine](/img/structure/B7352755.png)
![[(1S,2R)-2-[(6-ethyl-2-methylpyrimidin-4-yl)amino]cyclopentyl]methanol](/img/structure/B7352767.png)

![(3S)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]oxolane-3-carboxamide](/img/structure/B7352800.png)
![N-[1-[5-[(3aS,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl]cyclohexyl]acetamide](/img/structure/B7352807.png)
![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-ethyloxolane-3-carboxamide](/img/structure/B7352815.png)
![3-(2,4-dimethyl-6-oxo-1H-pyrimidin-5-yl)-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide](/img/structure/B7352822.png)
![1-[(3aS,6aR)-2,3a-dimethyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B7352825.png)